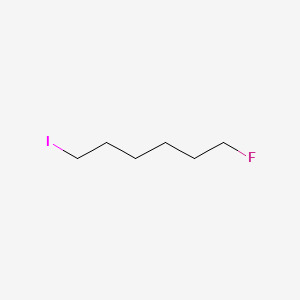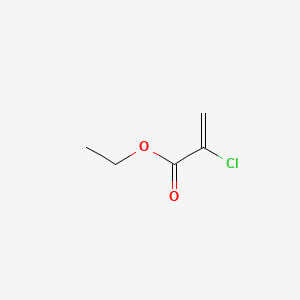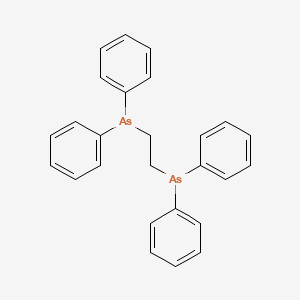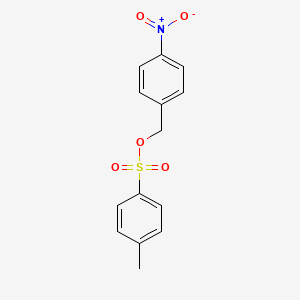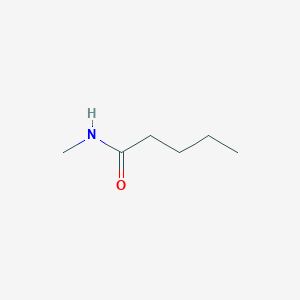
2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
Overview
Description
“2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” is a chemical compound with the linear formula C22H19O2P . The molecule contains a total of 44 atoms, including 19 Hydrogen atoms, 22 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom .
Molecular Structure Analysis
The molecular structure of “2(3H)-Furanone, 3-(triphenylphosphoranylidene)-” is represented by the SMILES stringO=C1C(CCO1)=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 . This indicates that the compound contains a furanone ring with a triphenylphosphoranylidene group attached. Chemical Reactions Analysis
The compound has been involved in reactions with o-hydroxybenzaldehydes, yielding various products depending on the reaction conditions. These products include 3-(2-hydroxyphenyl)coumarin derivatives, 3-(2-hydroxybenzylidene)benzo[b]furan-2(3H)-one, and coumestan derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.37 g/mol . It is a white powder in physical form . The compound’s melting point ranges from 243.0°C to 246.0°C .Scientific Research Applications
Synthesis and Reactivity A significant area of research involving 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-, focuses on its reactivity and utility in synthesizing various compounds. Kamneva et al. (2018) systematized data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with different nucleophilic agents, demonstrating the versatility of these compounds in generating a wide range of acyclic, cyclic, and heterocyclic products, including amides, hydrazides, and furan derivatives. This reactivity underlines the compound's importance in organic synthesis and the development of novel materials and pharmaceuticals (Kamneva, Anis’kova, & Egorova, 2018).
Environmental Presence and Effects Research has also touched on the environmental implications of furanone derivatives, including their presence in fire retardants and their potential toxicological effects. Hsu et al. (2018) reviewed the levels of non-PBDE halogenated fire retardants in indoor environments, highlighting the widespread presence of these compounds due to their use in consumer products and their potential toxic effects. Although the study does not directly focus on 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-, it provides context for the environmental persistence and bioactivity of structurally related furanone compounds (Hsu et al., 2018).
Biological Activities and Applications The exploration of naturally occurring furanoditerpenoids and their pharmacological activities is closely related to the study of synthetic furanone derivatives. Bao et al. (2017) highlighted the distribution and bioactivities of furanoditerpenoids, which share a furan moiety with 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-. These compounds, found in various plant families, have shown a range of bioactivities including anti-cancer, anti-inflammatory, and antimicrobial effects. This research suggests potential areas of pharmacological interest for synthetic furanone derivatives as well (Bao, Zhang, Ye, & Lin, 2017).
Optoelectronic Materials Development The development of functional materials, especially for optoelectronic applications, is another important research area. Ostrowski (2022) discussed the significance of furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogs in medicinal chemistry, showcasing the utility of furan derivatives in creating bioactive molecules. This work indirectly supports the potential of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-, in the development of novel materials with specific electronic or photonic properties (Ostrowski, 2022).
Safety and Hazards
The compound is classified as causing serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
Mechanism of Action
Target of Action
It is known that the compound interacts with various aldehydes in its reactions .
Mode of Action
The compound, also known as 2(3H)-Furanone, dihydro-3-(triphenylphosphoranylidene)-, undergoes reaction with a variety of aldehydes to give a range of alkylidene thiomaleic anhydrides . The nature of the substituent at position 3a plays a crucial role in the reaction direction with this Wittig reagent .
Biochemical Pathways
The compound is involved in the synthesis of a variety of biochemical compounds. For instance, it reacts with a variety of aldehydes to give a range of alkylidene thiomaleic anhydrides . Further reaction with tert-butoxycarbonylamino-substituted thiols, or under radical conditions with tert-butoxycarbonylamino-substituted alkyl halides results in a series of substituted monothiomaleic anhydrides .
Result of Action
The result of the compound’s action is the production of a variety of biochemical compounds, including a range of alkylidene thiomaleic anhydrides . These compounds can further react to produce a series of substituted monothiomaleic anhydrides .
Action Environment
It is known that the nature of the substituent at position 3a plays a crucial role in the reaction direction with this wittig reagent .
Biochemical Analysis
Biochemical Properties
2(3H)-Furanone, 3-(triphenylphosphoranylidene)- plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been shown to react with salicylaldehydes to produce coumarin derivatives . These interactions are primarily driven by the electrophilic nature of the furanone ring and the nucleophilic properties of the triphenylphosphoranylidene group.
Metabolic Pathways
2(3H)-Furanone, 3-(triphenylphosphoranylidene)- is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can participate in the synthesis of coumarin derivatives by reacting with salicylaldehydes . These metabolic interactions are essential for the compound’s role in biochemical reactions and its overall impact on cellular metabolism.
properties
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19O2P/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKRJGQYUNADDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188488 | |
| Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34932-07-5 | |
| Record name | α-(Triphenylphosphoranylidene)-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34932-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034932075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-FURANONE, 3-(TRIPHENYLPHOSPHORANYLIDENE)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HYJ564RMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



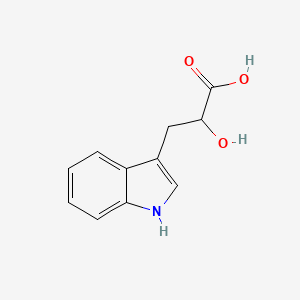
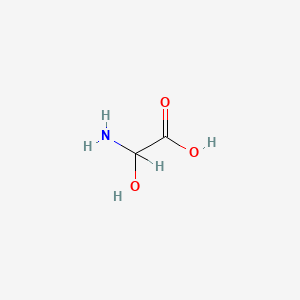
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1594697.png)
